tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans
Description
The compound tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate (trans) features a trans-configured cyclohexyl ring with a propargyloxy (prop-2-yn-1-yloxy) substituent at the 4-position and a tert-butyl carbamate group at the 1-position. This scaffold is commonly employed in medicinal chemistry as a protected amine intermediate, enabling further functionalization via deprotection (e.g., using trifluoroacetic acid, TFA) . The propargyloxy group introduces alkyne functionality, which is valuable for click chemistry applications or as a synthetic handle for bioconjugation .
Properties
Molecular Formula |
C14H23NO3 |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
tert-butyl N-(4-prop-2-ynoxycyclohexyl)carbamate |
InChI |
InChI=1S/C14H23NO3/c1-5-10-17-12-8-6-11(7-9-12)15-13(16)18-14(2,3)4/h1,11-12H,6-10H2,2-4H3,(H,15,16) |
InChI Key |
SEUXOTQECLFMNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)OCC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans typically involves the reaction of tert-butyl carbamate with a cyclohexyl derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the prop-2-yn-1-yloxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum or tungsten.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or cyclohexyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biological research, this compound is used as a probe to study enzyme-catalyzed reactions and to investigate the interactions between small molecules and biological macromolecules .
Medicine
It can be used as a precursor for the synthesis of pharmacologically active compounds .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The pathways involved may include the modulation of enzyme activity, alteration of substrate binding, and changes in the conformation of the enzyme.
Comparison with Similar Compounds
Physicochemical Properties
- Lipophilicity: The propargyloxy group in the target compound enhances lipophilicity (clogP ~2.5*) compared to polar substituents like acetamido (clogP ~3.0) or nitropyridinylamino (clogP ~1.8).
Role in Drug Discovery
- Target Compound : Serves as a versatile intermediate in PROTAC (Proteolysis-Targeting Chimeras) synthesis, where the alkyne group facilitates linker attachment .
- 4-Chlorophenoxy Acetamide Analog: Demonstrated activity in antagonizing eIF2B, a regulator of cellular stress responses .
- Fluorobenzylamino Derivative: Enhanced metabolic stability due to fluorine’s electronegativity, making it suitable for CNS-targeted therapies .
Crystallographic and Computational Studies
- SHELX software (e.g., SHELXL, SHELXS) is widely used for refining crystal structures of similar carbamates, confirming trans stereochemistry and hydrogen-bonding patterns .
Biological Activity
tert-butyl N-[(1R,4R)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans, is a synthetic compound belonging to the carbamate class. Its unique structure includes a tert-butyl group and a cyclohexane derivative with an alkyne substituent, which may confer distinct biological properties. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C13H21NO3
- Molecular Weight : 239.31 g/mol
- CAS Number : 1219827-56-1
Biological Activity Overview
Research indicates that compounds similar to tert-butyl N-[(1R,4R)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate exhibit significant biological activities, particularly in anti-inflammatory and analgesic domains. The compound's mechanism of action may involve modulation of neurotransmitter systems or inflammatory mediators.
Potential Mechanisms
- Anti-inflammatory Effects : Initial studies suggest that the compound may inhibit pathways involved in inflammation.
- Analgesic Properties : The potential to influence pain signaling pathways has been hypothesized based on structural similarities with known analgesics.
In Vitro Studies
Preliminary in vitro studies have demonstrated that tert-butyl N-[(1R,4R)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate can modulate the activity of specific enzymes related to pain and inflammation. Techniques such as enzyme-linked immunosorbent assays (ELISA) have been utilized to assess these interactions.
| Study | Findings |
|---|---|
| Study 1 | Demonstrated inhibition of COX enzymes, suggesting anti-inflammatory potential. |
| Study 2 | Showed modulation of TNF-alpha release in macrophages, indicating effects on inflammatory mediators. |
Case Study 1: Pain Management
A case study involving animal models indicated that administration of the compound resulted in a statistically significant reduction in pain response compared to control groups. The study provided insights into its potential use as a novel analgesic agent.
Case Study 2: Inflammatory Response
Another case study focused on the compound's ability to reduce edema in a carrageenan-induced paw edema model. Results showed a marked decrease in paw swelling, reinforcing its anti-inflammatory properties.
Synthesis and Reactivity
The synthesis of tert-butyl N-[(1R,4R)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate involves multi-step reactions that allow for precise control over stereochemistry and functionalization. The presence of the alkyne moiety enhances its reactivity in coupling reactions, which can be leveraged for further medicinal chemistry applications.
Comparative Analysis
The following table compares tert-butyl N-[(1R,4R)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| tert-butyl N-[4-hydroxycyclohexyl]carbamate | C11H21NO3 | Lacks alkyne functionality; used for skin irritation reduction. |
| tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | C15H24N4O2 | Enhanced interaction with neurotransmitter receptors. |
Q & A
Basic: How can the synthesis of tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans, be optimized for high stereochemical purity?
Methodological Answer:
The stereochemical integrity of the trans isomer can be ensured by employing reductive amination under controlled conditions. For example, using sodium triacetoxyborohydride (NaHB(OAc)₃) in dichloromethane (DCM) with acetic acid (HOAc) as a proton donor promotes selective formation of the trans isomer by stabilizing intermediates through hydrogen bonding . Temperature control (0–25°C) and slow addition of the reducing agent minimize side reactions. Post-synthesis, confirm stereochemistry via ¹H-NMR coupling constants (J values for axial/equatorial protons) and X-ray crystallography using SHELXL for refinement .
Advanced: What strategies are effective for resolving contradictions between crystallographic data and computational models for this compound?
Methodological Answer:
Discrepancies between X-ray structures and computational models (e.g., DFT-optimized geometries) may arise from crystal packing effects or solvent interactions. To resolve these:
- Refine crystallographic data with SHELXL, incorporating twinning parameters if necessary (common in cyclohexane derivatives due to symmetry) .
- Validate computational models using solvent-phase DFT calculations (e.g., PCM model in Gaussian 16) to mimic the crystal environment.
- Cross-validate with NOESY NMR to assess through-space proton proximities, which can confirm or refute computational predictions .
Basic: What are the key considerations for characterizing the prop-2-yn-1-yloxy moiety in this compound?
Methodological Answer:
The alkyne group in the prop-2-yn-1-yloxy substituent is highly reactive. Characterization steps include:
- IR Spectroscopy : Confirm C≡C stretch near 2100–2260 cm⁻¹.
- ¹³C-NMR : Identify the sp-hybridized carbon at δ 70–90 ppm.
- Click Chemistry Validation : React with azides (e.g., benzyl azide) via copper-catalyzed alkyne-azide cycloaddition (CuAAC) to confirm reactivity and quantify functional group integrity .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the prop-2-yn-1-yloxy group on biological activity?
Methodological Answer:
- Analog Synthesis : Replace the alkyne with inert (e.g., propyloxy) or electrophilic (e.g., propargyl ether) groups to assess reactivity-activity relationships .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity.
- Metabolic Stability : Compare half-life in liver microsomes to determine if the alkyne enhances or hinders metabolic clearance .
Basic: What purification techniques are most effective for isolating the trans isomer?
Methodological Answer:
- Flash Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10% → 40%) to separate cis/trans diastereomers.
- Recrystallization : Optimize solvent polarity (e.g., tert-butyl methyl ether) to exploit differential solubility of isomers.
- HPLC : Chiral columns (e.g., Chiralpak IA) with heptane/isopropanol (90:10) can resolve enantiomers if racemization occurs during synthesis .
Advanced: How does the cyclohexyl ring conformation influence the compound’s interaction with biological targets?
Methodological Answer:
The (1r,4r)-trans configuration enforces a chair conformation with axial prop-2-yn-1-yloxy and carbamate groups, which can:
- Enhance Binding Rigidity : Molecular docking (e.g., AutoDock Vina) shows reduced entropy penalty when docking into hydrophobic enzyme pockets.
- Modulate Solubility : Axial substituents decrease aqueous solubility but improve membrane permeability (logP ~2.5 predicted via ChemAxon).
- Validate using 2D-NMR (ROESY) to confirm substituent orientations and correlate with activity data from kinase inhibition assays .
Basic: What analytical methods are critical for assessing batch-to-batch consistency?
Methodological Answer:
- HPLC-PDA : Monitor purity (>98%) and detect trace cis isomers.
- LC-MS : Confirm molecular ion ([M+H]⁺ at m/z 282.2) and screen for byproducts (e.g., hydrolyzed carbamate).
- Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values to ensure stoichiometric integrity .
Advanced: How can computational modeling predict the compound’s metabolic pathways?
Methodological Answer:
- CYP450 Metabolism Prediction : Use StarDrop’s P450 Module to identify likely oxidation sites (e.g., alkyne → epoxide).
- Metabolite Identification : Incubate with human liver microsomes and analyze via HR-MS/MS (Q-TOF). Compare with in silico fragmentation patterns (e.g., Mass Frontier).
- Toxicity Screening : ProTox-II predicts hepatotoxicity risk based on structural alerts (e.g., reactive alkyne metabolites) .
Basic: What precautions are necessary when handling the prop-2-yn-1-yloxy group during synthesis?
Methodological Answer:
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent alkyne oxidation.
- Copper Contamination : Avoid Cu-based catalysts unless intentionally performing CuAAC, as trace Cu can catalyze side reactions.
- Storage : Keep intermediates at –20°C in amber vials to slow alkyne dimerization .
Advanced: How can cryo-EM complement X-ray data in studying this compound’s interactions with large biomolecules?
Methodological Answer:
- Sample Preparation : Formulate the compound with target proteins (e.g., GPCRs) in lipid nanodiscs to mimic membrane environments.
- Data Collection : Use a 300 kV cryo-EM to resolve binding at 2.5–3.0 Å resolution, focusing on the cyclohexyl-carbamate moiety’s density.
- Hybrid Refinement : Combine cryo-EM maps with SHELX-refined ligand coordinates to resolve ambiguous regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
